3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one
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Overview
Description
3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazo[1,5-b]cinnolinone core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-b]cinnolinone core, followed by the introduction of the amino and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,5-b]cinnolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one is unique due to its imidazo[1,5-b]cinnolinone core, which imparts specific biological activities not found in similar compounds. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H17FN4O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydro-6H-imidazo[1,5-b]cinnolin-9-one |
InChI |
InChI=1S/C22H17FN4O/c23-16-8-6-13(7-9-16)15-10-18-17(20(28)11-15)12-19-21(14-4-2-1-3-5-14)25-22(24)27(19)26-18/h1-9,12,15H,10-11H2,(H2,24,25) |
InChI Key |
MXPXYVSTCSJJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC3=C(N=C(N3N=C21)N)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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